Furo[3,2-b]pyridine-7-carbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
furo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPRZDCLWLHTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663779 | |
| Record name | Furo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-95-0 | |
| Record name | Furo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 3,2 B Pyridine 7 Carbonitrile and Its Structural Congeners
Classical Cyclization and Annulation Strategies
Classical synthetic methods remain fundamental in the construction of the Furo[3,2-b]pyridine (B1253681) core and its isomers. These often involve cyclization and annulation reactions that build one of the heterocyclic rings onto the other.
The construction of the furopyridine skeleton can be efficiently achieved by building the pyridine (B92270) ring onto a furan (B31954) molecule or, conversely, forming the furan ring on a pyridine template. semanticscholar.org
One notable example involves the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines. This method utilizes the condensation of 2-(5-methylfuran-2-yl)ethanamine, a furan derivative, with various aromatic aldehydes. The subsequent acid-catalyzed cyclization yields the desired tetrahydrofuro[3,2-c]pyridine core. beilstein-journals.org This approach demonstrates the viability of constructing the pyridine ring from a furan precursor. A range of substituents on the aromatic aldehyde is tolerated, although electron-donating groups generally lead to higher yields compared to those with strong electron-withdrawing groups. beilstein-journals.org
Conversely, building the furan ring onto a pyridine scaffold is a common and effective strategy. For instance, a concise four-step synthesis of furo[2,3-b]pyridines has been developed starting from 2,5-dichloronicotinic acid. nih.gov This route involves esterification, followed by a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction with an alkoxide, successfully constructing the furan ring. nih.gov
The formation of the pyridine portion of the furopyridine system can be accomplished using precursors that contain an active methylene (B1212753) group. These compounds are valuable building blocks due to the reactivity of the carbon atom positioned between two electron-withdrawing groups.
A classic example is the Mannich condensation of 2-methylfuran (B129897) with diethyl malonate and formaldehyde (B43269) in the presence of ammonium (B1175870) chloride. semanticscholar.org The resulting intermediate can then be cyclized to form a furo[2,3-c]pyridine (B168854) derivative. semanticscholar.org Another approach involves the reaction between aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by an amine base like triethylamine. This annulation reaction provides a facile route to 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized to the corresponding benzofuro[3,2-b]pyridines. rsc.org
The following table summarizes a reaction for synthesizing furo[2,3-d]pyrimidines, a related heterocyclic system, starting from 2-aminofuran-3-carbonitriles, which contain an active nitrile group.
Table 1: Synthesis of Furo[2,3-d]pyrimidine Derivatives
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminofuran-3-carbonitriles | Triethylorthoformate | N'-(3-Cyano-furan-2-yl)-N,N-dimethyl-formamidine | - | arkat-usa.org |
Nucleophilic aromatic substitution (SNAr) provides a powerful tool for constructing the furopyridine core, particularly the furo[2,3-b]pyridine (B1315467) isomer. This strategy typically involves the displacement of a halide on a pyridine ring by a nucleophile, which then participates in a subsequent ring-closing reaction. nih.gov
A well-documented route utilizes 2-halopyridines as the starting material. For example, the synthesis of a key furo[2,3-b]pyridine intermediate was achieved starting from 2,5-dichloronicotinic acid. nih.gov The process begins with the conversion of the carboxylic acid to a tert-butyl ester. This is followed by an SNAr reaction where the 2-chloro group is displaced by the alkoxide of tert-butyl 2-hydroxyacetate. The resulting intermediate undergoes an intramolecular cyclization in the same step to afford the furo[2,3-b]pyridine core in excellent yield. nih.gov This tandem SNAr-cyclization approach is efficient and amenable to large-scale synthesis. nih.gov
Table 2: SNAr-Cyclization for Furo[2,3-b]pyridine Synthesis
| Pyridine Precursor | Nucleophile/Reagent | Conditions | Product | Yield | Reference |
|---|
Transition-Metal Catalyzed Approaches
Modern synthetic chemistry heavily relies on transition-metal catalysis to forge complex molecular architectures with high efficiency and selectivity. The synthesis of Furo[3,2-b]pyridine and its congeners has greatly benefited from these advancements, particularly through palladium and rhodium-catalyzed reactions.
Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds, making them ideal for constructing heterocyclic systems like furopyridines. Several palladium-mediated reactions have been successfully employed.
One-pot syntheses of furopyridines have been developed that combine a Sonogashira coupling with a Wacker-type heteroannulation. nih.gov This allows for the assembly of the furopyridine core from three components in a single reaction vessel. nih.gov Another powerful technique is the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides, which leads to the regioselective formation of benzofuro[3,2-b]pyridine 1-oxides. acs.org These products can then be easily deoxygenated to furnish the desired benzofuro[3,2-b]pyridines. acs.org
Furthermore, a palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines has been developed from β-ketodinitriles and alkynes. acs.org This method is notable for the participation of both nitrile groups and the simultaneous construction of both the furan and pyridine rings. acs.org
Table 3: Examples of Palladium-Catalyzed Furopyridine Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Dual C-H Activation | 3-Phenoxypyridine 1-Oxides | Pd(OAc)₂, Ag₂CO₃ | Benzofuro[3,2-b]pyridine 1-Oxides | acs.org |
| Cyclization/Annulation | β-Ketodinitriles, Alkynes | Pd(TFA)₂, AgOAc | Furo[2,3-b]pyridines | acs.org |
Rhodium catalysts are well-known for their ability to mediate cyclization reactions, particularly those involving diazo compounds and alkynes. These methods have been applied to the synthesis of various furan-containing heterocycles.
For instance, rhodium(II) acetate (B1210297) has been used to catalyze the reaction of 2-alkynyl 2-diazo-3-oxobutanoates, which affords furo[3,4-c]furans in good yields. nih.gov The reaction proceeds through a rhodium-stabilized carbenoid that adds to the alkyne, followed by cyclization onto a carbonyl group to form the furan ring. nih.gov While this example builds a furan-on-furan system, the underlying principle of rhodium-catalyzed furan formation is significant. This methodology has been extended to the synthesis of furo[3,2-c]coumarins from α-diazo-β-ketoesters derived from 4-hydroxycoumarins, showcasing the versatility of this approach for creating fused heterocyclic systems. nih.gov Although direct rhodium-catalyzed tandem cyclizations for Furo[3,2-b]pyridine-7-carbonitrile are not extensively documented in the provided context, the existing strategies for related structures suggest a promising avenue for future synthetic exploration.
Copper-Mediated Transformations
Copper-catalyzed reactions have become a important tool in organic synthesis, offering efficient and practical methods for constructing complex molecules. In the context of furo[3,2-b]pyridine synthesis, copper catalysis facilitates key bond-forming reactions. One notable application is in the aerobic oxidative C-H functionalization of substituted pyridines. nih.gov This approach allows for the direct formation of C-N or C-C bonds on the pyridine ring, which can be a crucial step in the annulation of the furan ring. For instance, a copper-catalyzed reaction between substituted pyridines and N-(alkylidene)-4H-1,2,4-triazol-4-amines has been developed for the synthesis of imidazopyridine derivatives. nih.gov This method proceeds through the cleavage of an N-N bond and the activation of an aryl C-H bond, providing a novel strategy for creating nitrogen-containing heterocycles. nih.gov
Copper-mediated radiofluorination has also shown significant promise for the synthesis of radiolabeled compounds for positron emission tomography (PET). nih.gov This technique is valuable for introducing the 18F-isotope into aromatic systems, overcoming challenges associated with traditional fluorination methods. nih.gov The optimization of these copper-mediated reactions is crucial for achieving high radiochemical yields and purity. nih.gov
| Reaction Type | Catalyst/Reagents | Key Transformation | Significance | Reference |
|---|---|---|---|---|
| Aerobic Oxidative C-H Functionalization | Copper catalyst | Formation of imidazopyridine derivatives from substituted pyridines. | Novel and efficient strategy for synthesizing nitrogen heterocycles via C-H activation. | nih.gov |
| Radiofluorination | Copper mediator | Introduction of 18F into aromatic systems for PET tracers. | Overcomes limitations of conventional fluorination methods. | nih.gov |
Advanced Synthetic Techniques
Modern synthetic chemistry continuously seeks to improve efficiency, reduce reaction times, and enhance product yields. Advanced techniques such as microwave-assisted synthesis and one-pot multicomponent reactions have emerged as powerful tools in the synthesis of heterocyclic compounds like furo[3,2-b]pyridines.
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.netbeilstein-journals.orgnih.govmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic systems. For example, the synthesis of 3-aryl-furo[3,2-c]coumarins has been achieved under microwave irradiation using two different methodologies, both showing the benefits of this approach. researchgate.net
In the context of multicomponent reactions, microwave assistance can be particularly advantageous. The synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] from isatins, pyrazol-5-amines, and ketonitriles is a prime example where microwave irradiation at 80 °C significantly accelerates the reaction. nih.gov Similarly, a three-component microwave-assisted reaction has been used to synthesize biologically interesting bisheterocycles, such as substituted benzimidazole-imidazo[1,2-a]pyridines, under solvent-free conditions. beilstein-journals.org The synthesis of 2-formimidate-3-carbonitrile derivatives from 2-amino-3-carbonitrile precursors also benefits from microwave irradiation, reducing reaction times from hours to minutes while maintaining excellent yields. mdpi.com
| Compound Synthesized | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| N-alkylated 2-pyridones | 180 min | 15 min | From 65-77% to 81-94% | beilstein-journals.org |
| Spiro pyrrolidine (B122466) derivatives | 18 h | 12 min | From 69% to 84% | beilstein-journals.org |
| 2-Formimidate-3-carbonitrile derivatives | Hours | 20 min | Comparable yields | mdpi.com |
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the reactants. researchgate.nettaylorfrancis.comekb.egmdpi.com This approach is characterized by operational simplicity, mild reaction conditions, and atom economy. researchgate.net MCRs are particularly valuable for generating libraries of compounds for drug discovery and have been extensively used in the synthesis of pyridine and its fused derivatives. nih.govtaylorfrancis.com
For instance, a one-pot, four-component reaction has been developed for the synthesis of novel pyridine derivatives under both microwave irradiation and conventional heating, highlighting the efficiency of MCRs. nih.gov The synthesis of polyfunctionalized pyridines has also been achieved through a one-pot MCR involving an arylidene malononitrile, methylarylketones, and sodium ethoxide. ekb.eg Furthermore, the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), an isocyanide-based MCR, is a versatile tool for synthesizing imidazo[1,2-a]pyridines. mdpi.com
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.netresearchgate.net Key principles of green chemistry include the use of safer solvents, catalysts, and energy-efficient methods like microwave synthesis and MCRs. rasayanjournal.co.inresearchgate.net
The synthesis of pyridine and pyrimidine (B1678525) derivatives has seen increasing application of green chemistry principles. rasayanjournal.co.inresearchgate.net For example, environmentally benign procedures for preparing novel pyridines via one-pot, four-component reactions have been developed, utilizing both microwave irradiation and conventional heating to achieve shorter reaction times and better yields. nih.gov The use of biomass-derived feedstocks, such as the synthesis of piperidine (B6355638) from furfural, represents a sustainable approach to producing N-heterocycles. nih.gov The development of catalyst-free multicomponent polymerizations for highly substituted poly(furopyrimidine)s further underscores the move towards more environmentally friendly synthetic protocols. researchgate.net
Regioselective and Stereoselective Synthesis Considerations
The biological activity of a molecule is often highly dependent on its specific three-dimensional structure. Therefore, controlling the regioselectivity and stereoselectivity during the synthesis of complex molecules like furo[3,2-b]pyridines is of paramount importance.
Achieving the desired substitution pattern and correct ring fusion in the synthesis of furo[3,2-b]pyridines requires careful selection of starting materials and reaction conditions. Several synthetic routes offer a degree of control over the final structure. nih.gov
One approach involves the successive regioselective lithiation of the furo[3,2-b]pyridine framework, followed by trapping with electrophiles. nih.govacs.org This method allows for the systematic functionalization of the heterocycle at specific positions, leading to polyfunctionalized derivatives. nih.govacs.org The choice of lithiating agent and reaction conditions is crucial for controlling the site of metalation. acs.org
Another strategy for constructing the furo[2,3-b]pyridine core involves the nucleophilic aromatic substitution on 2-halopyridines, followed by ring closure. nih.gov Palladium-catalyzed one-pot syntheses, such as Sonogashira couplings followed by Wacker-type heteroannulations, also provide a pathway to substituted furopyridines. nih.gov The diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes further illustrates the methods available for controlling the final molecular architecture. rsc.org
Diastereoselective and Enantioselective Approaches
While the direct diastereoselective or enantioselective synthesis of this compound itself is not extensively documented in publicly available research, significant progress has been made in the stereoselective synthesis of its structural congeners, particularly dihydrobenzofuro[3,2-b]pyridines. These methodologies provide a strong foundation and valuable insights for the potential development of stereoselective routes to this compound and its derivatives. The primary strategies have centered on Lewis acid catalysis and organocatalysis to control the formation of chiral centers and axial chirality.
One notable advance is the Lewis acid-catalyzed [2+2] cycloaddition/retroelectrocyclization (CA-RE)/1,6-addition relay reaction. acs.org This methodology has been successfully employed in the diastereoselective synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines possessing both a chiral carbon center and axial chirality. The reaction between aurone-derived 1-azadienes and 1-alkynylnaphthalen-2-ols, catalyzed by a Lewis acid, proceeds with high diastereoselectivity. acs.org The process involves a cascade of reactions that efficiently constructs the complex heterocyclic framework.
Another powerful strategy involves the use of chiral phosphoric acid catalysts in asymmetric transformations. These catalysts have been instrumental in achieving high enantioselectivity in the synthesis of various heterocyclic compounds. Although a direct application to this compound is yet to be reported, the versatility of chiral phosphoric acid catalysis in controlling the stereochemical outcome of reactions involving similar heterocyclic cores suggests its high potential in this area.
Furthermore, a catalytic asymmetric [2+2] cycloaddition/retroelectrocyclization/re-cycloaddition cascade has been developed for the synthesis of axially and centrally chiral 1,2-dihydrobenzofuro[3,2-b]pyridines. This method also demonstrates the feasibility of achieving high levels of stereocontrol in the formation of the furo[3,2-b]pyridine ring system.
The following data tables summarize the key findings from the diastereoselective and enantioselective synthesis of structural congeners of this compound.
Table 1: Diastereoselective Synthesis of 1,2-Dihydrobenzofuro[3,2-b]pyridine Derivatives via Lewis Acid-Catalyzed Cascade Reaction acs.org
| Entry | Azadienes (1) | Alkynylnaphthalen-2-ols (2) | Product (3) | Yield (%) | d.r. |
| 1 | 1a (R¹=H, R²=4-Me) | 2a (R³=Ph) | 3aa | 85 | >20:1 |
| 2 | 1b (R¹=H, R²=4-OMe) | 2a (R³=Ph) | 3ba | 82 | >20:1 |
| 3 | 1c (R¹=H, R²=4-F) | 2a (R³=Ph) | 3ca | 88 | >20:1 |
| 4 | 1d (R¹=H, R²=4-Cl) | 2a (R³=Ph) | 3da | 90 | >20:1 |
| 5 | 1e (R¹=H, R²=4-Br) | 2a (R³=Ph) | 3ea | 92 | >20:1 |
| 6 | 1f (R¹=5-Me, R²=H) | 2a (R³=Ph) | 3fa | 80 | >20:1 |
| 7 | 1g (R¹=5-Cl, R²=H) | 2a (R³=Ph) | 3ga | 86 | >20:1 |
| 8 | 1a (R¹=H, R²=4-Me) | 2b (R³=4-Tol) | 3ab | 87 | >20:1 |
| 9 | 1a (R¹=H, R²=4-Me) | 2c (R³=4-OMePh) | 3ac | 84 | >20:1 |
| 10 | 1a (R¹=H, R²=4-Me) | 2d (R³=4-FPh) | 3ad | 89 | >20:1 |
| 11 | 1a (R¹=H, R²=4-Me) | 2e (R³=4-ClPh) | 3ae | 91 | >20:1 |
| 12 | 1a (R¹=H, R²=4-Me) | 2f (R³=3-Thienyl) | 3af | 78 | >20:1 |
| 13 | 1a (R¹=H, R²=4-Me) | 2g (R³=n-Pr) | 3ag | 75 | >20:1 |
These methodologies, while applied to structural analogs, underscore the potential for developing highly stereoselective syntheses of this compound and its derivatives, which would be crucial for the investigation of their structure-activity relationships in various biological contexts.
Chemical Reactivity and Functional Group Transformations of the Furo 3,2 B Pyridine 7 Carbonitrile Core
Reactions at the Nitrile Group
The nitrile group at the 7-position of the furo[3,2-b]pyridine (B1253681) core is a key site for functional group interconversion, allowing for the synthesis of a diverse range of derivatives, including carboxylic acids, amides, amines, and tetrazoles.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that can proceed under either acidic or basic conditions to yield carboxylic acids or amides.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. The reaction typically proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. For Furo[3,2-b]pyridine-7-carbonitrile, this reaction leads to the formation of Furo[3,2-b]pyridine-7-carboxylic acid.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. The reaction initially forms an iminate intermediate, which is then protonated by water to yield an amide. The reaction can be stopped at the amide stage, Furo[3,2-b]pyridine-7-carboxamide, or can be driven to completion to form the carboxylate salt, which upon acidification, gives Furo[3,2-b]pyridine-7-carboxylic acid. The outcome of the reaction can often be controlled by the reaction conditions, such as temperature and the concentration of the base.
| Product | Reagents and Conditions | Yield |
| Furo[3,2-b]pyridine-7-carboxylic acid | Dilute HCl, heat | Moderate to Good |
| Furo[3,2-b]pyridine-7-carboxamide | NaOH (aq), controlled temperature | Good |
| Furo[3,2-b]pyridine-7-carboxylic acid | NaOH (aq), prolonged heating, then H₃O⁺ | High |
Reduction to Amines
The reduction of the nitrile group provides a direct route to primary amines. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most common. The product of this reaction is (Furo[3,2-b]pyridin-7-yl)methanamine.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for the conversion of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). This approach is often considered "greener" and can be performed under various pressures and temperatures.
| Product | Reagents and Conditions |
| (Furo[3,2-b]pyridin-7-yl)methanamine | 1. LiAlH₄, THF; 2. H₂O |
| (Furo[3,2-b]pyridin-7-yl)methanamine | H₂, Raney Nickel, EtOH, elevated pressure |
Cycloaddition Reactions Involving the Nitrile Moiety (e.g., Tetrazole Formation)
The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This transformation is of significant interest in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. The reaction of this compound with an azide (B81097) source, typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, yields 7-(1H-tetrazol-5-yl)furo[3,2-b]pyridine. mdpi.com
| Product | Reagents and Conditions |
| 7-(1H-tetrazol-5-yl)furo[3,2-b]pyridine | NaN₃, NH₄Cl, DMF, heat |
Nucleophilic Addition to the Nitrile Group
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the electrophilic carbon of the nitrile group. This reaction initially forms an imine anion, which upon hydrolysis, yields a ketone. For example, the reaction of this compound with a Grignard reagent, followed by an aqueous workup, would produce a 7-acylfuro[3,2-b]pyridine derivative. masterorganicchemistry.com
| Product | Reagents and Conditions |
| 7-Acylfuro[3,2-b]pyridine | 1. RMgX, THF; 2. H₃O⁺ |
Reactivity of the Furan (B31954) Ring System
The furan ring within the furo[3,2-b]pyridine scaffold is an electron-rich aromatic system and is susceptible to electrophilic attack.
Electrophilic Aromatic Substitution Patterns
The fusion of the furan ring to the electron-deficient pyridine (B92270) ring influences the regioselectivity of electrophilic aromatic substitution. In general, electrophilic substitution on furan preferentially occurs at the C2 and C5 positions due to the greater stability of the resulting carbocation intermediate. In the furo[3,2-b]pyridine system, the positions on the furan ring are C2 and C3. Theoretical and experimental studies on related furopyridine systems suggest that electrophilic attack is most likely to occur at the C2 position of the furan ring.
Common electrophilic aromatic substitution reactions include:
Halogenation: Bromination of furo[3,2-b]pyridine has been shown to occur, yielding bromo-substituted derivatives.
Nitration: Introduction of a nitro group onto the furan ring can be achieved using standard nitrating agents, though care must be taken to avoid degradation of the furan ring under strongly acidic conditions.
Acylation: Friedel-Crafts acylation can introduce an acyl group onto the furan ring, typically using a Lewis acid catalyst.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings. For the furo[3,2-b]pyridine system, this would likely result in formylation at the C2 position of the furan ring.
| Reaction | Reagents | Expected Major Product |
| Bromination | Br₂, Acetic Acid | 2-Bromothis compound |
| Nitration | HNO₃, H₂SO₄ | 2-Nitrothis compound |
| Acylation | RCOCl, AlCl₃ | 2-Acylthis compound |
| Vilsmeier-Haack | POCl₃, DMF | Furo[3,2-b]pyridine-2,7-dicarbaldehyde (from the parent system) |
Ring-Opening and Ring-Closure Transformations
Ring-opening and ring-closure reactions are fundamental transformations for both the synthesis and derivatization of the furopyridine core.
Ring-Closure: The construction of the furo[2,3-b]pyridine (B1315467) skeleton, an isomer of the title compound, often relies on ring-closure strategies. A common method involves the nucleophilic aromatic substitution on a suitably substituted pyridine, followed by an intramolecular cyclization. For instance, a tandem SNAr-cyclisation reaction involving the deprotonated form of tert-butyl 2-hydroxyacetate and 2,5-dichloronicotinic acid derivatives has been used to efficiently produce the furo[2,3-b]pyridine core. nih.gov Such strategies highlight the importance of ring-closure reactions in the fundamental synthesis of the furopyridine system.
Ring-Opening: The fused furan ring can be susceptible to ring-opening under specific conditions, particularly with nucleophilic reagents. In related systems like 2H-furo[3,2-b]pyran-2-ones, interaction with dinucleophiles such as hydrazines can lead to a recyclization process that involves the opening of the furan ring to form new heterocyclic structures like pyrazol-3-ones. nih.gov While specific examples for this compound are not prevalent, the general reactivity of 3-substituted chromones (benzopyran-4-ones) shows that nucleophilic attack at the C-2 position can initiate a γ-pyrone ring-opening, leading to various transformations. researchgate.net These examples suggest that the furan portion of the Furo[3,2-b]pyridine core could potentially undergo cleavage and rearrangement when treated with potent nucleophiles, offering a pathway to structurally diverse compounds.
Reactivity of the Pyridine Ring System
The pyridine ring in the Furo[3,2-b]pyridine system is generally electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property dictates its reactivity towards both functionalization and substitution reactions. The presence of the electron-withdrawing nitrile group at the C-7 position further influences this reactivity.
Functionalization via Cross-Coupling at Halo-Substituted Pyridine Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halo-substituted pyridine to proceed.
Research has demonstrated the feasibility of these couplings on the furopyridine scaffold. For example, 2-substituted furo[3,2-b]pyridines have been synthesized via a palladium-on-carbon/copper co-catalyzed coupling of 3-chloro-2-hydroxypyridine (B189369) with various terminal alkynes, followed by cyclization. researchgate.net Furthermore, a Pd-catalyzed cross-coupling reaction has been successfully employed to synthesize 7,7'-bifuro[3,2-b]pyridine, showcasing the utility of this method for creating dimeric structures. researchgate.netnih.gov
The reactivity of halopyridines in cross-coupling reactions is position-dependent. In the isomeric furo[2,3-b]pyridine system, it was noted that a chlorine atom at the 5-position (para to the ring nitrogen) is located at the least reactive carbon of the pyridine ring, which can hinder the oxidative insertion of the palladium catalyst. nih.gov In contrast, aryl triflates generally exhibit greater reactivity than aryl chlorides in such couplings. nih.gov This chemoselectivity allows for sequential functionalization when multiple different halogen or pseudohalogen leaving groups are present on the ring.
Table 1: Examples of Cross-Coupling Reactions on Furopyridine Scaffolds
| Starting Material | Reagent(s) | Catalyst(s) | Product | Reference |
|---|---|---|---|---|
| 3-Chloro-2-hydroxypyridine | Terminal Alkyne | Pd/C, CuI, PPh₃ | 2-Substituted Furo[3,2-b]pyridine | researchgate.net |
| 7-Halo-furo[3,2-b]pyridine | (Not specified) | Pd catalyst | 7,7'-Bifuro[3,2-b]pyridine | researchgate.netnih.gov |
Nucleophilic Aromatic Substitution on Pyridine Moiety
The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr) due to its electron-deficient nature. The nitrogen atom withdraws electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions. uoanbar.edu.iqyoutube.com This allows for the displacement of a good leaving group (like a halogen) at these positions by a nucleophile through an addition-elimination mechanism. quimicaorganica.org The intermediate Meisenheimer complex is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. vaia.com
In the this compound system, the pyridine ring positions available for substitution are C-4 and C-6.
Position 4: This position is meta to the pyridine nitrogen. Nucleophilic attack here is generally slower as the resulting anionic intermediate cannot delocalize the charge onto the nitrogen. quimicaorganica.org
Position 6: This position is para to the pyridine nitrogen. It is an activated position, and nucleophilic substitution at C-6 would be more favorable, assuming a suitable leaving group is present. quimicaorganica.orgvaia.com
The presence of the strongly electron-withdrawing nitrile group at C-7 would further decrease the electron density of the entire ring system, potentially enhancing the reactivity towards nucleophiles at all positions, but particularly at the activated C-6 position.
Oxidation and Reduction of the Pyridine Ring
The electron-deficient character of the pyridine ring makes it resistant to oxidation but susceptible to reduction.
Reduction: Pyridine and its derivatives can be readily reduced to the corresponding piperidine (B6355638) under various conditions, such as catalytic hydrogenation (e.g., H₂/Ni) or with sodium in ethanol. uoanbar.edu.iq The presence of electron-withdrawing groups on the pyridine ring facilitates reduction by lowering the electron density. nih.gov Therefore, the pyridine moiety in this compound is expected to be readily reducible to the corresponding tetrahydropyridine (B1245486) derivative.
Oxidation: Conversely, the pyridine ring is highly deactivated towards electrophilic attack and oxidation. uoanbar.edu.iq This deactivation is exacerbated in acidic media, where the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly withdraws electrons from the ring. uoanbar.edu.iq Therefore, oxidation of the pyridine ring in this compound is expected to be challenging.
Derivatization and Analogue Synthesis
The this compound core serves as a template for the synthesis of a wide array of analogues through the transformation of its functional groups and the construction of more complex molecular architectures.
Construction of Polyfused Heterocyclic Systems
A significant area of furopyridine chemistry involves its use as a building block for the synthesis of polycondensed heterocyclic systems. researchgate.net The nitrile group at the C-7 position of the title compound is a particularly versatile functional handle for such transformations. It can be readily converted into other functional groups, such as an amidine, a carboxylic acid, or an amine, which can then participate in subsequent cyclization reactions.
For example, in the chemistry of the isomeric furo[2,3-b]pyridines, amino-substituted derivatives are used to construct fused pyrimidine (B1678525) rings. The reaction of 2-amino-3-cyanofuro[2,3-b]pyridine with formic acid or formamide (B127407) leads to the formation of furo[2',3':6,5]pyrido[2,3-d]pyrimidin-4(3H)-one and 4-aminofuro[2',3':6,5]pyrido[2,3-d]pyrimidine, respectively. dergipark.org.tr
More complex systems can also be assembled. A novel tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates has been reported to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, creating a new polycyclic system where a pyridone ring is fused to both a benzofuran (B130515) and a furan ring. researchgate.net These examples demonstrate the high potential of the furopyridine scaffold, and specifically the utility of a cyano group, in the synthesis of diverse and complex polyfused heterocyclic compounds.
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The exploration of the this compound core as a pharmacophore has led to systematic investigations into how the introduction of various substituents at different positions on the heterocyclic ring system influences biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. The primary focus of these derivatizations has been in the context of developing novel anticancer agents, particularly inhibitors of the eukaryotic initiation factor 4A (eIF4A), a key component in protein synthesis that is often dysregulated in cancer. google.com
Research in this area, primarily documented in patent literature, has outlined a broad scope for chemical modifications. The general strategy involves the introduction of a wide array of functional groups and structural motifs to probe the chemical space around the this compound scaffold. These modifications are not random but are guided by medicinal chemistry principles to understand the steric, electronic, and hydrophobic requirements for optimal interaction with the biological target.
The main points of diversification on the this compound scaffold typically include the furan and pyridine rings. While specific SAR data for a broad series of 7-carbonitrile analogs remains largely within proprietary databases, the classes of substituents explored highlight the key areas of chemical modification. These include, but are not limited to, the introduction of various aryl, heteroaryl, cycloalkyl, and alkyl groups. google.com The intention is to identify substituents that can enhance the binding affinity to the target protein, for instance, by forming additional hydrogen bonds, van der Waals interactions, or hydrophobic interactions within the binding pocket.
A study on the closely related 2-substituted furo[3,2-b]pyridines (lacking the 7-carbonitrile group) provides valuable insights into the potential SAR of this scaffold. In this research, various substituents were introduced at the 2-position, and their cytotoxic activities against human breast cancer cell lines (MDA-MB-231 and MCF-7) were evaluated. The findings from this study offer a glimpse into how modifications on the furan portion of the ring system can impact anticancer activity.
The data from these investigations underscore the importance of the substituent at the 2-position in modulating the cytotoxic effects of the furo[3,2-b]pyridine core. For example, the introduction of a 4-chlorophenyl group at this position resulted in a compound with notable inhibitory activity against both MDA-MB-231 and MCF-7 cell lines. This suggests that an aromatic ring with an electron-withdrawing group at the para-position might be a favorable feature for enhancing anticancer efficacy. The study also revealed that this particular derivative induced apoptosis in MCF-7 cells, pointing towards a specific mechanism of action.
The table below summarizes the research findings for a selection of 2-substituted furo[3,2-b]pyridine derivatives, which can be considered as a model for understanding the SAR of the broader class of furo[3,2-b]pyridine-7-carbonitriles.
Table 1: Cytotoxic Activity of 2-Substituted Furo[3,2-b]pyridine Derivatives
| Compound ID | R-Group (Substituent at 2-position) | Cell Line | IC₅₀ (µM) |
| 3a | Phenyl | MDA-MB-231 | >100 |
| MCF-7 | >100 | ||
| 3b | 4-Chlorophenyl | MDA-MB-231 | 15.6 |
| MCF-7 | 10.4 | ||
| 3c | 4-Fluorophenyl | MDA-MB-231 | >100 |
| MCF-7 | >100 | ||
| 3d | 4-Methylphenyl | MDA-MB-231 | >100 |
| MCF-7 | >100 | ||
| 3e | 4-Methoxyphenyl | MDA-MB-231 | >100 |
| MCF-7 | >100 |
Data sourced from a study on 2-substituted furo[3,2-b]pyridines as potential cytotoxic agents.
While the data in the table is for analogs without the 7-carbonitrile group, it provides a rational basis for the design of future SAR studies on the target scaffold. It highlights that even subtle changes in the substitution pattern, such as the addition of a halogen to a phenyl ring, can have a dramatic impact on biological activity. These findings encourage further exploration of a diverse range of substituents at various positions of the this compound core to develop potent and selective therapeutic agents.
Advanced Spectroscopic and Crystallographic Characterization of Furo 3,2 B Pyridine 7 Carbonitrile Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the furo[3,2-b]pyridine-7-carbonitrile scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of this compound derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H NMR spectra reveal the electronic environment and connectivity of protons. Similarly, ¹³C NMR spectra provide information on the number and types of carbon atoms present in the molecule.
For instance, in the analysis of a substituted this compound, the aromatic protons on the pyridine (B92270) and furan (B31954) rings typically appear in the downfield region of the ¹H NMR spectrum, while protons of any aliphatic substituents would be found in the upfield region. The characteristic chemical shifts of the carbon atoms in the fused ring system, including the quaternary carbons and the carbon of the nitrile group, are readily identified in the ¹³C NMR spectrum.
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)
To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) helps to identify proton-proton couplings within the molecule, establishing vicinal and geminal relationships. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range couplings between carbons and protons (typically over two to three bonds). This is instrumental in connecting different fragments of the molecule and confirming the substitution pattern on the furo[3,2-b]pyridine (B1253681) core. For example, HMBC can show correlations between the protons on the furan ring and the carbons of the pyridine ring, and vice versa, confirming the fused nature of the heterocyclic system.
Nitrogen-15 NMR Spectroscopy for Heteroatom Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms within the this compound structure. This technique can be used to characterize the electronic environment of the pyridine nitrogen and the nitrile nitrogen. The chemical shifts of these nitrogen atoms are sensitive to factors such as protonation, coordination to metal centers, and the electronic effects of substituents on the heterocyclic ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. In the context of this compound, these methods are particularly useful for confirming the presence of the characteristic nitrile (C≡N) group, which exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.
The IR spectrum will also display characteristic absorptions for the C-O-C stretching of the furan ring and the C=N and C=C stretching vibrations of the pyridine ring. Raman spectroscopy can provide complementary information, especially for non-polar bonds that may be weak or absent in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. When a this compound derivative is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion (M⁺) provides the molecular weight of the compound.
By analyzing the fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, it is possible to deduce the connectivity of the molecule and identify key structural motifs. The fragmentation of the furo[3,2-b]pyridine core and the loss of the nitrile group or other substituents can provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This level of precision allows for the determination of the elemental composition of the molecule. By comparing the experimentally determined exact mass with the theoretical masses of possible elemental formulas, the molecular formula of a this compound derivative can be unequivocally confirmed. This is a crucial step in the characterization of new compounds.
For example, HRMS was used to confirm the elemental composition of rac-(5aR,6S,7S,8R,8aS)-5a-(4-bromophenyl)-3-chloro-8,8a-dihydroxy-6-phenyl-5a,7,8,8a-tetrahydro-6H-cyclopenta google.comThis compound.
X-ray Crystallography for Definitive Solid-State Structural Determination
Methodology Overview: The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical Fourier transform methods are then used to generate an electron density map, from which the positions of the individual atoms can be determined.
Expected Structural Insights: A crystallographic analysis of this compound would be expected to reveal:
Planarity: The fused furo[3,2-b]pyridine ring system is anticipated to be largely planar.
Bond Lengths and Angles: Precise measurements of the carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-nitrile bonds would be obtained. These values would offer insights into the degree of electron delocalization and aromaticity within the heterocyclic system.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions such as π-π stacking or hydrogen bonding, which can influence the physical properties of the compound.
As of the latest literature search, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic data repositories. Therefore, no experimental crystallographic data table can be presented at this time.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*).
Expected Spectral Characteristics: Based on the structure of this compound, which contains a conjugated aromatic system, its UV-Vis spectrum is expected to exhibit characteristic absorption bands. Studies on related furo[2,3-b]pyridine (B1315467) derivatives have shown absorption bands in the range of 250 to 390 nm, which are attributed to π → π* and n → π* transitions. researchgate.net The presence of the electron-withdrawing nitrile group (-CN) conjugated with the furo[3,2-b]pyridine core is likely to influence the position and intensity of these absorption maxima.
The primary electronic transitions expected for this compound include:
π → π Transitions:* These transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic system.
n → π Transitions:* These lower intensity transitions involve the excitation of non-bonding electrons, such as those on the nitrogen and oxygen atoms, to anti-bonding π* orbitals.
The solvent used for the analysis can also influence the position of the absorption bands (solvatochromism). Polar solvents may lead to shifts in the absorption maxima compared to nonpolar solvents due to differential stabilization of the ground and excited states.
Illustrative Data for a Related Compound Class: While specific experimental UV-Vis data for this compound is not available, the following table provides a general representation of the types of electronic transitions observed for substituted pyridine compounds.
| Type of Transition | Typical Wavelength Range (nm) | General Molar Absorptivity (ε) |
| π → π | 200 - 400 | High (1,000 - 50,000 L mol⁻¹ cm⁻¹) |
| n → π | 250 - 450 | Low (10 - 1,000 L mol⁻¹ cm⁻¹) |
Note: This table represents typical values for related chromophores and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.
Computational and Quantum Chemical Investigations of Furo 3,2 B Pyridine 7 Carbonitrile Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure, geometry, and reactivity of molecular systems. For Furo[3,2-b]pyridine-7-carbonitrile and its derivatives, DFT calculations provide fundamental insights into their chemical behavior. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost nih.gov.
Geometry Optimization and Conformer Analysis
Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For the Furo[3,2-b]pyridine (B1253681) core, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. While specific data for the 7-carbonitrile isomer is not abundant in published literature, analysis of related structures like fluoropyridines and pyridine (B92270) carboxaldehydes shows that calculated geometries agree exceptionally well with experimental data nih.govresearchgate.net.
For instance, in 2-fluoropyridine, DFT calculations have shown a characteristic shortening of the N–C(2) bond due to halogen substitution researchgate.net. Similar effects would be anticipated in this compound, where the electronic properties of the fused furan (B31954) ring and the nitrile group influence the geometry of the pyridine ring. The planarity of the fused ring system is a key feature, and DFT helps to confirm this and identify any minor deviations.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Theoretical) Note: This table presents typical data for a substituted pyridine ring calculated via DFT (B3LYP method) to illustrate the nature of the findings. Specific values for this compound would require dedicated computation.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-N | 1.34 Å |
| C-C (pyridine) | 1.39 - 1.40 Å | |
| C-C (furan) | 1.36 - 1.43 Å | |
| C-O (furan) | 1.37 Å | |
| C-C≡N | 1.45 Å | |
| C≡N | 1.16 Å | |
| **Bond Angles (°) ** | C-N-C | 117° |
| N-C-C | 124° | |
| C-C-C | 118° - 120° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity.
A small HOMO-LUMO gap suggests a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. DFT calculations are widely used to determine these energy values. For pyridine-based systems, these calculations help predict their behavior in various chemical environments. For example, in a study of pyridine-BPA variants, HOMO and LUMO energies were calculated to assess reactivity and guide the design of new compounds. nih.gov Similarly, for this compound, a lower energy gap would imply higher reactivity, which is a desirable trait for certain applications like drug design.
Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations Note: These values are representative for pyridine derivatives and illustrate the type of data obtained from DFT calculations.
| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyridine-BPA Variant | - | - | - | nih.gov |
| 6-fluoropyridine-3-amine | - | - | Lowest in study | researchgate.net |
| Pyridine Derivatives | -5.9 to -6.8 | -1.1 to -2.0 | 4.1 to 5.2 | nih.gov |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.
Vibrational Frequencies (IR/Raman): Theoretical calculations can compute the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, a key vibrational mode would be the stretching frequency of the nitrile (C≡N) group. In related aminonicotinonitrile compounds, this peak is observed experimentally and calculated via DFT to be around 2207 cm⁻¹ nih.gov. The C-O-C stretching of the furan ring and various C-H and C-N vibrations of the pyridine ring can also be predicted and assigned, providing a full theoretical spectrum that can be compared with experimental results for validation. nih.govresearchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a cornerstone of chemical characterization. DFT can predict ¹H and ¹³C NMR chemical shifts. For example, in a study of a complex pyridine derivative, the ¹³C NMR spectrum showed two distinct C≡N signals, which were understood through theoretical analysis. nih.gov For this compound, calculations would predict the chemical shifts for each unique carbon and proton, aiding in the assignment of experimental spectra and confirming the molecular structure.
Table 3: Predicted vs. Experimental Vibrational Frequencies for Related Structures
| Functional Group | Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| Amine (NH₂) | Asymmetric/Symmetric Stretch | ~3450 / ~3350 | 3460 / 3369 | nih.gov |
| Nitrile (C≡N) | Stretch | ~2210 | 2207 | nih.gov |
| C-F (on pyridine) | Stretch | ~1200 | 1150 - 1250 | researchgate.net |
Local Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites
This analysis allows for the prediction of sites for:
Nucleophilic attack (electrophilic site): Identified by the Fukui function f⁺, indicating where an incoming electron is most likely to be accepted.
Electrophilic attack (nucleophilic site): Identified by the Fukui function f⁻, indicating the most likely site for electron donation.
Radical attack: Identified by the Fukui function f⁰.
For the this compound system, these calculations would reveal the relative reactivity of each carbon and nitrogen atom in the heterocyclic core. It is generally expected that the nitrogen atom in the pyridine ring would be a primary site for electrophilic attack (protonation), while certain carbon atoms would be susceptible to nucleophilic attack, guided by the electron-withdrawing nature of the nitrile group and the ring nitrogen.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic picture of molecular behavior that static quantum chemical calculations cannot capture. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, accessible shapes (conformers), and how it interacts with its environment (e.g., a solvent or a biological receptor).
For a relatively rigid system like this compound, MD simulations might explore the subtle vibrations and rotations of substituent groups. However, for larger derivatives or when studying interactions with other molecules, MD is crucial. For instance, MD simulations have been used to study the combustion of pyridine and to understand the interaction of pyridine-containing inhibitors with their target proteins. ucl.ac.ukacs.org These simulations can reveal the preferred binding orientations and the conformational changes that occur upon binding, which is essential information for drug design. A 200 ns MD simulation, for example, was used to clarify the interaction between a pyridine-based inhibitor and the MNK2 protein. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating molecular descriptors (numerical representations of chemical properties) and using statistical methods to correlate them with an observed activity, such as enzyme inhibition or cytotoxicity.
While no QSAR studies focusing specifically on this compound were found, numerous studies on related pyridine, furopyridine, and pyridine-carbonitrile systems demonstrate the utility of this approach. rsc.orgnih.govnih.gov For example, a 2D-QSAR study was successfully performed on a series of pyridine-3-carbonitriles to model their vasorelaxant activity. rsc.org In another study, the structure-activity relationships of furopyridine derivatives as CDK2 inhibitors were investigated, highlighting how different functional groups influence inhibitory potency. nih.gov
A typical QSAR study on this compound derivatives would involve:
Synthesizing a library of related compounds with varied substituents.
Measuring a specific non-clinical biological activity (e.g., IC₅₀ values against a particular enzyme or cell line).
Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological, and lipophilicity parameters).
Developing a statistical model (e.g., using multiple linear regression or machine learning) that links the descriptors to the activity.
Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent molecules.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
A Natural Bond Orbital (NBO) analysis of this compound would be instrumental in elucidating the intramolecular electronic interactions that govern its stability and reactivity. This analysis identifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions, quantifies the extent of electron delocalization, also known as hyperconjugation.
A hypothetical NBO analysis would likely focus on several key interactions:
Interactions involving the nitrile group: The strong electron-withdrawing nature of the cyano group would lead to significant hyperconjugative interactions. One would expect to see electron donation from filled π orbitals of the pyridine and furan rings to the antibonding π* orbitals of the C≡N bond. Furthermore, lone pair electrons on the nitrogen and oxygen atoms of the fused ring system could donate into the σ* antibonding orbitals of the nitrile group.
A data table quantifying these interactions would typically include the donor NBO, the acceptor NBO, and the corresponding E(2) stabilization energy in kcal/mol. However, without specific research data, such a table cannot be constructed.
Thermodynamic and Kinetic Studies of Reaction Pathways
Computational studies on the reaction pathways of this compound would provide valuable information for synthetic chemists and those interested in its metabolic fate. Such studies typically use quantum mechanical methods, like Density Functional Theory (DFT), to calculate the thermodynamic and kinetic parameters of potential reactions.
Key areas of investigation would include:
Synthesis Reactions: Computational modeling of the final steps in the synthesis of this compound could help optimize reaction conditions by identifying the lowest energy pathways and transition states.
Hydrolysis of the Nitrile Group: The carbonitrile functionality is susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. A computational study could determine the activation barriers and reaction energies for these transformations, indicating the compound's stability in different chemical environments.
Electrophilic and Nucleophilic Aromatic Substitution: The electron density distribution, which can be calculated computationally, would predict the most likely sites for electrophilic or nucleophilic attack on the fused aromatic ring system. Kinetic and thermodynamic data for these reactions would quantify the regioselectivity.
The results of these studies are typically summarized in tables that include the calculated activation energy (ΔG‡ or Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) for each elementary step in a proposed mechanism. The absence of such studies for this compound means that no concrete data can be presented.
Exploration of Molecular Interactions and Bioactivity Modalities of Furo 3,2 B Pyridine 7 Carbonitrile Derivatives in Vitro/pre Clinical Focus
Enzyme Inhibition Studies (In Vitro)
Protein Kinase Inhibition
Furo[3,2-b]pyridine (B1253681) derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.
Notably, the furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the development of cell-active inhibitors with high selectivity for this kinase family. nih.gov
Derivatives of the related furo[2,3-b]pyridine (B1315467) have also shown inhibitory activity against serine/threonine kinase AKT1. Furthermore, research into dihydrofuro[2,3-b]pyridine derivatives has yielded potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory responses. nih.gov Structural modifications of an initial hit compound led to derivatives with significantly improved potency, with IC50 values as low as 6.2 nM. nih.gov
While direct inhibition of SIRT1 by furo[3,2-b]pyridine-7-carbonitrile itself is not extensively documented, the broader class of sirtuin inhibitors is of significant interest. nih.govnih.gov For instance, EX-527 is a potent and selective SIRT1 inhibitor. nih.gov The study of such inhibitors provides valuable insights into the structural requirements for SIRT1 modulation. nih.gov
Other Enzyme Target Interactions
Beyond protein kinases, furo[3,2-b]pyridine derivatives and related structures have been investigated for their interactions with other enzyme targets. For example, a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines were synthesized and found to be potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD. drugbank.com
Additionally, some furo[3,2-c]coumarin derivatives have been identified as low-micromolar inhibitors of acetylcholinesterase (AChE) and selective inhibitors of monoamine oxidase B (MAO-B), both of which are key targets in the development of treatments for Alzheimer's disease. mdpi.com Molecular modeling of certain thieno[2,3-b]pyridines has suggested potential inhibition of phosphoinositide specific-phospholipase C. nih.gov
Antimicrobial Activity Assessments (In Vitro)
Antibacterial Efficacy against Specific Pathogens
The antibacterial potential of furo[3,2-b]pyridine derivatives and their isosteres has been a subject of investigation. Studies on furo[3,2-b]pyrrole derivatives, which share a similar fused heterocyclic core, have demonstrated antibacterial activity. arkat-usa.orgresearchgate.net For instance, certain furo[3,2-b]pyrrole derivatives showed activity against Micrococcus luteus. arkat-usa.org The presence of functional groups that can act as hydrogen bond donors appears to be important for enhanced antibacterial effect. arkat-usa.org
Furthermore, a library of furopyridines was screened against Mycobacterium tuberculosis, identifying a promising bioactive compound that was effective against different drug-resistant strains. nih.gov Other related pyridine-containing heterocyclic compounds have also shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govjapsonline.com
| Compound/Derivative Class | Target Pathogen | Activity/Findings | Reference(s) |
| Furo[3,2-b]pyrrole derivatives | Micrococcus luteus | Expressed antibacterial activity with MIC value >20.48 mM. | arkat-usa.org |
| Furopyridines | Mycobacterium tuberculosis (drug-resistant strains) | A promising selective bioactive compound was identified. | nih.gov |
| Pyrazolo[3,4-b]pyridines and Thieno[2,3-b]pyridines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate antibacterial activity observed for some derivatives. | japsonline.com |
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli | Some derivatives showed activity comparable to standard drugs. | nih.gov |
Antifungal Potency
The antifungal properties of furo[3,2-b]pyridine derivatives have also been explored. Research on annulated furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines revealed high inhibitory action against tested fungal strains. researchgate.net Similarly, certain nicotinamide (B372718) derivatives, which contain a pyridine (B92270) ring, have shown potent antifungal activity against Candida albicans, including fluconazole-resistant strains, by disrupting the cell wall. nih.gov Other pyridine-based compounds have also demonstrated efficacy against fungal pathogens like Aspergillus niger and Candida albicans. nih.gov
| Compound/Derivative Class | Target Pathogen | Activity/Findings | Reference(s) |
| Furo[3'',2'':6',7']chromeno[3',4':4,5]furo[3,2-b]pyridines | Fungal strains | High inhibition action observed. | researchgate.net |
| Nicotinamide derivatives | Candida albicans (including fluconazole-resistant strains) | Significant antifungal activity with MIC values as low as 0.125 µg/mL. | nih.gov |
| Dodecanoic acid pyridine derivatives | Aspergillus niger, Candida albicans | Good antifungal activity reported. | nih.gov |
Antiproliferative Activity against Cancer Cell Lines (In Vitro Cytotoxicity)
A significant body of research has focused on the antiproliferative effects of furo[3,2-b]pyridine derivatives against various cancer cell lines. The furo[2,3-b]pyridine scaffold, a close structural relative, has been shown to exhibit antiproliferative activity against a number of cancer cell lines. researchgate.net
Derivatives of furo[2,3-b]pyridine have demonstrated inhibitory effects on the growth of HeLa and MCF-7 cell lines, with IC50 values in the micromolar range. Similarly, certain nicotinonitrile and furo[2,3-b]pyridine derivatives bearing a thiophene (B33073) substituent have shown promising cytotoxicity against a panel of cancer cell lines including HeLa, DU145, HepG2, MDA-MB-231, and MCF7, with high selectivity for tumor cells over normal cells. researchgate.net
Pyrano[3,2-c]pyridine derivatives have also been investigated for their cytotoxic and apoptosis-inducing effects against MCF-7 breast cancer cells. researchgate.net Furthermore, halogenated pyrrolo[3,2-d]pyrimidines, which are isosteres of furopyrimidines, have exhibited antiproliferative activity at low micromolar and even sub-micromolar concentrations against various cancer cell lines. nih.govnih.gov
| Compound/Derivative Class | Cell Line(s) | Cytotoxicity/Activity | Reference(s) |
| Furo[2,3-b]pyridine derivatives | HeLa, MCF-7 | IC50 values ranging from 15.1 µM to 20.7 µM. | |
| Nicotinonitrile and Furo[2,3-b]pyridine derivatives | HeLa, DU145, HepG2, MDA-MB-231, MCF7 | Promising cytotoxicity with IC50 of < 20 µM and high selectivity. | researchgate.net |
| Pyrano[3,2-c]pyridine derivatives | MCF-7 | Cytotoxic and apoptosis-inducing effects observed. | researchgate.net |
| Halogenated pyrrolo[3,2-d]pyrimidines | Various cancer cell lines | Antiproliferative activity in the low micromolar to sub-micromolar range. | nih.govnih.gov |
| Thieno[2,3-b]quinolones-2-carboxamides | MDA-MD-435, MDA-MB-468 | GI50 values in the low nanomolar range. | nih.gov |
Anti-inflammatory Pathway Modulation (In Vitro Cellular Models)
Currently, there is no publicly available research data from in vitro cellular model studies that specifically investigates the anti-inflammatory pathway modulation by this compound. While derivatives of other related heterocyclic systems, such as furo[3,2-b]indoles, have shown inhibitory effects on acute inflammatory responses in preclinical models, this information cannot be directly extrapolated to the 7-carbonitrile derivative of the furo[3,2-b]pyridine scaffold. Studies on pyridine-4-one derivatives have suggested that their anti-inflammatory effects might be linked to iron chelation, but this mechanism has not been explored for this compound. worktribe.comnih.gov
Mechanistic Investigations of Biological Action at the Molecular Level
Detailed mechanistic investigations at the molecular level for this compound are not present in the current body of scientific literature. Research into the broader furo[3,2-b]pyridine class has identified some derivatives as kinase inhibitors, but the specific molecular interactions and downstream effects of the 7-carbonitrile variant have not been elucidated. nih.gov Understanding the precise mechanism of action would require dedicated biochemical and biophysical assays, which have not yet been published for this compound.
Applications of Furo 3,2 B Pyridine 7 Carbonitrile in Advanced Materials Science
Organic Light-Emitting Diode (OLED) Components
There is currently no publicly available research data on the specific application of Furo[3,2-b]pyridine-7-carbonitrile as a component in Organic Light-Emitting Diodes (OLEDs). While related furopyridine derivatives have been investigated for their potential in OLEDs, specific studies on the 7-carbonitrile isomer are absent from the scientific literature. For instance, a novel iridium complex based on a furo[3,2-c]pyridine (B1313802) scaffold demonstrated high efficiency in OLEDs. rsc.org Additionally, a highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine has been developed as a host material for high-efficiency green phosphorescent OLEDs. researchgate.net These studies on related isomers suggest that the furo[3,2-b]pyridine (B1253681) framework can be a viable component in OLED materials, but direct evidence for this compound is lacking.
Photosensitizer Properties
An extensive review of scientific literature reveals no specific studies investigating the photosensitizer properties of this compound. Research in this area has focused on other isomers, such as a novel furo[3,2-c]pyridine-based AIE (Aggregation-Induced Emission) photosensitizer, which has shown potential for specific imaging and photodynamic ablation of Gram-positive bacteria. nih.gov This highlights the potential of the broader furopyridine class in photodynamic therapy and imaging, though the specific capabilities of the 7-carbonitrile derivative remain unexplored.
Development of Fluorescent Probes and Dyes
Currently, there is no available research detailing the use of this compound in the development of fluorescent probes or dyes. The development of fluorescent probes often utilizes molecules with specific photophysical properties that can be modulated by their environment or by binding to a target. nih.gov While various heterocyclic compounds, including some pyridine (B92270) derivatives, are foundational to the creation of fluorescent probes, researchgate.net specific research into the fluorescent properties and potential applications of this compound has not been published.
Polymer Chemistry Applications
The application of this compound in polymer chemistry is not documented in the current body of scientific literature. While the synthesis of novel polymers can incorporate a wide variety of heterocyclic monomers to achieve specific properties, there is no indication that this compound has been utilized in this capacity.
Semiconductor and Electronic Material Development
There is no specific information available regarding the use of this compound in the development of semiconductor or electronic materials. The electronic properties of organic molecules are critical for their function in semiconductors. While the fused ring system of this compound suggests potential for charge transport, no studies have been published to confirm or explore these properties for this specific compound.
Future Research Directions for Furo 3,2 B Pyridine 7 Carbonitrile Chemistry
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While several methods for the synthesis of furo[3,2-b]pyridines have been reported, the development of asymmetric routes to introduce chirality remains a significant area for future exploration.
Future research will likely focus on the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, chiral phosphoric acid-catalyzed reactions have shown great promise in the enantioselective synthesis of various heterocyclic compounds. nih.govrsc.orgdicp.ac.cnrsc.orgchemrxiv.org This methodology could be adapted for the asymmetric synthesis of furo[3,2-b]pyridine (B1253681) derivatives, potentially through an enantioselective intramolecular cyclization or a cycloaddition reaction. The development of such methods would provide access to a new chemical space of chiral furo[3,2-b]pyridine-7-carbonitrile derivatives for biological evaluation.
Exploration of Sustainable and Eco-friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on the synthesis of this compound will undoubtedly focus on the development of more sustainable and environmentally benign methodologies.
Promising areas of investigation include the use of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation . These techniques have been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of various heterocyclic compounds, including pyridines and furopyridines. nih.govorganic-chemistry.orgmdpi.comnih.govbeilstein-journals.orgnih.gov For example, a one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been successfully achieved using Pd/C-Cu catalysis assisted by ultrasound. nih.govresearchgate.net Further exploration of these energy-efficient methods for the synthesis of the 7-carbonitrile derivative is a key future direction. Additionally, the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or recyclable catalytic systems will be crucial for minimizing the environmental impact of this compound synthesis.
Discovery of New Chemical Reactivity Profiles and Transformations
The 7-cyano group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, providing a gateway to a diverse range of derivatives with potentially new biological activities and material properties.
Future research should focus on exploring the chemical reactivity of the 7-cyano group . This could involve its hydrolysis to a carboxylic acid, reduction to an amine, or its participation in cycloaddition reactions to form new heterocyclic rings. A review of the reactions of furopyridines indicates that cyanation of N-oxides is a viable route to introduce the nitrile group, and this group can be further converted to amides and esters. semanticscholar.org The development of novel transformations of the nitrile group in the specific context of the furo[3,2-b]pyridine scaffold will be a key area of investigation. Furthermore, exploring the reactivity of the furan (B31954) and pyridine (B92270) rings of the this compound core through reactions such as electrophilic substitution, lithiation, and cross-coupling reactions will lead to the discovery of new derivatives with unique substitution patterns. semanticscholar.org
Elucidation of Complex Biological Mechanisms beyond Initial Screening (In Vitro/Mechanistic)
Furo[3,2-b]pyridine derivatives have shown significant promise as inhibitors of various protein kinases and as modulators of the Hedgehog signaling pathway, both of which are important targets in cancer therapy. nih.govdntb.gov.ua However, a detailed understanding of their mechanism of action at the molecular level is often lacking.
Future research must move beyond initial in vitro screening to the elucidation of complex biological mechanisms . This will involve detailed enzymatic assays, structural biology studies (such as X-ray crystallography and cryo-electron microscopy) to determine the binding modes of these compounds to their protein targets, and cell-based assays to understand their effects on downstream signaling pathways. For instance, while some furo[3,2-b]pyridines are known to inhibit cdc-like kinases (CLKs), further studies are needed to understand the specific interactions that lead to their high selectivity. nih.govdntb.gov.ua Similarly, for Hedgehog pathway modulators, identifying the precise molecular target within the pathway is a critical next step. nih.govdntb.gov.ua These mechanistic insights are crucial for the rational design of more potent and selective drug candidates.
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can be used to predict the properties of novel compounds, optimize synthetic routes, and identify new drug candidates from large virtual libraries.
A significant future research direction for this compound chemistry is the application of AI and ML for predictive design . This could involve the development of Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of furo[3,2-b]pyridine derivatives with their biological activity, such as their potency as kinase inhibitors. mdpi.com Such models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates. Furthermore, AI and ML algorithms can be trained to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to identify potential liabilities early in the drug discovery process. The use of these predictive models will undoubtedly accelerate the discovery and development of new this compound-based drugs.
Investigation of Emerging Material Science Applications
The unique electronic properties of the furo[3,2-b]pyridine scaffold, arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, make it an attractive candidate for applications in materials science.
Future research should focus on the investigation of emerging material science applications for this compound and its derivatives. One promising area is in the development of organic light-emitting diodes (OLEDs) . Highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine has been used as a core structure for a triplet host material in high-efficiency green phosphorescent OLEDs. researchgate.net Similar applications could be explored for the furo[3,2-b]pyridine isomer. The photophysical properties, such as fluorescence and phosphorescence, of novel this compound derivatives should be systematically investigated. nih.gov Furthermore, the potential of these compounds as organic semiconductors in thin-film transistors and other electronic devices warrants exploration. The ability to tune the electronic properties of the scaffold through chemical modification makes it a versatile platform for the design of new functional materials.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Furo[3,2-b]pyridine-7-carbonitrile derivatives?
- Methodological Answer : A stepwise synthesis approach is commonly used, as demonstrated in the preparation of structurally related compounds. For example, in Example 13 of EP 2970173 B1, a five-step procedure involving methoxymethoxy protection, nitrile functionalization, and cyclization under acidic conditions was employed. Key steps include purification via HPLC (95.29% purity) and characterization using LCMS (M+H = 303) and ¹H-NMR (CD3CN, δ 8.19–5.71) . Microwave-assisted synthesis (e.g., for furopyridine analogs) reduces reaction times from hours to minutes while maintaining yields (e.g., 70–85%) compared to classical thermal methods .
Q. How can reaction conditions be tailored to improve yields in furopyridine-carbonitrile synthesis?
- Methodological Answer : Solvent selection and temperature control are critical. Electrocatalytic multicomponent synthesis (e.g., for spiro[furopyran-pyrimidine] scaffolds) achieves 73–82% yields at 20°C using a column chromatography-free protocol. Key parameters include a current density of 50 mA/cm² and 2.8 F/mol electricity over 90 minutes . For microwave-assisted reactions, dielectric heating at 150–200 W accelerates condensation reactions involving active methylene compounds (e.g., thiazolidinones), reducing time from 24 hours to 30 minutes .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Multimodal characterization is essential:
- LCMS/HPLC : Confirms molecular weight (e.g., M+H = 303) and purity (>95%) .
- ¹H/¹³C NMR : Resolves substituent positions (e.g., δ 8.19 for aromatic protons, δ 5.71 for NH₂ groups) .
- X-ray diffraction : Validates spirocyclic structures in related compounds (e.g., spiro[furopyran-pyrimidine]) .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitrile group at position 7 enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at adjacent positions. For example, in Example 14 of EP 2970173 B1, substitution at the 3-position with 3-chloro-4-fluorophenylamine proceeded via SNAr under mild conditions (CD3CN, 40°C), confirmed by ¹H-NMR . Computational studies (DFT) on analogous systems suggest that frontier orbital energies (HOMO/LUMO) dictate regioselectivity in Pd-catalyzed couplings .
Q. What strategies resolve contradictions in reported synthetic yields for furopyridine-carbonitriles?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. For instance, microwave irradiation vs. thermal heating may show similar yields but divergent byproduct profiles. Systematic DOE (Design of Experiments) approaches, varying parameters like solvent (DMF vs. MeCN), temperature, and stoichiometry, can identify optimal conditions. In one study, switching from DMF to MeCN reduced dimerization side products from 15% to <5% .
Q. How can this compound be functionalized for drug discovery applications?
- Methodological Answer : Late-stage diversification is achievable via:
- Amination : Reacting with aryl/heteroaryl amines under Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) .
- Cyano group modification : Hydrolysis to carboxylic acids (H₂SO₄/H₂O, 80°C) or reduction to amines (LiAlH₄, THF) .
- Spirocyclization : Electrocatalytic assembly with aldehydes and barbituric acids yields spiro scaffolds (73–82% yields), relevant for kinase inhibitor design .
Q. What mechanistic insights explain the regioselectivity in furopyridine-carbonitrile ring functionalization?
- Methodological Answer : Regioselectivity is governed by orbital orientation and steric effects. In spiro[furopyran-pyrimidine] synthesis, the nitrile’s electron-withdrawing effect directs electrophilic attack to the electron-rich pyran oxygen, as shown by DFT calculations. Experimental validation via deuterium labeling (e.g., ²H-NMR) confirms kinetic vs. thermodynamic control in ring-opening reactions .
Data-Driven Insights
| Parameter | Classical Synthesis | Microwave Synthesis | Electrocatalytic Synthesis |
|---|---|---|---|
| Reaction Time | 24–48 hours | 0.5–2 hours | 1.5 hours |
| Yield | 60–75% | 70–85% | 73–82% |
| Key Advantage | Scalability | Energy efficiency | Green chemistry compliance |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
